N-Isopropyl-3-(thiophen-2-yl)acrylamide
Description
Contextualization within Acrylamide (B121943) Chemistry and Derivatives
Acrylamide and its derivatives are a well-established class of organic compounds characterized by a vinyl group attached to an amide. The high reactivity of the vinyl group makes them valuable monomers for the synthesis of polyacrylamides. These polymers find extensive use as flocculants in water treatment, as components in gel electrophoresis, and in the manufacturing of dyes and plastics. researchgate.net
In the realm of medicinal chemistry, acrylamide derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes and as potential therapeutic agents. cu.edu.eg The acrylamide scaffold serves as a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The synthesis of novel acrylamide derivatives is a dynamic area of research, with studies exploring their potential as corrosion inhibitors and in the development of advanced materials. mdpi.com For instance, N-substituted acrylamides are key components in the creation of thermosensitive materials with applications in drug delivery systems and as human gene vectors. cu.edu.eg
Significance of Thiophene (B33073) and Isopropyl Moieties in Organic and Medicinal Chemistry
The incorporation of a thiophene ring and an isopropyl group into the N-Isopropyl-3-(thiophen-2-yl)acrylamide structure is of significant chemical and biological importance.
Thiophene Moiety: Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound. Its presence in a molecule can significantly influence its electronic properties and biological activity. Thiophene and its derivatives are integral components in a wide array of pharmaceuticals and agrochemicals. mdpi.com They are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. cu.edu.egmdpi.com The thiophene nucleus is a key structural motif in numerous approved drugs, highlighting its importance in medicinal chemistry.
Isopropyl Moiety: The N-isopropyl group is a bulky, hydrophobic substituent that can have a profound impact on a molecule's properties. In the context of poly(N-isopropylacrylamide) (pNIPAM), this group is responsible for the polymer's thermoresponsive behavior, allowing it to undergo a phase transition in aqueous solutions at a physiologically relevant temperature. nih.govnih.gov This property is highly valuable in bioengineering applications such as cell sheet engineering and drug delivery. nih.govresearchgate.net In medicinal chemistry, the isopropyl group can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.
The combination of these two moieties within the this compound structure suggests a compound with a unique set of properties, potentially blending the biological activity associated with thiophenes with the thermoresponsive characteristics imparted by the N-isopropyl acrylamide group.
Overview of Current and Emerging Research Trajectories for this compound
While specific research on this compound is still emerging, its structural components point towards several promising research directions. Based on the known applications of related compounds, the following trajectories can be envisioned:
Development of "Smart" Biomaterials: Leveraging the thermoresponsive properties of the N-isopropyl acrylamide group, researchers may explore the synthesis of polymers and hydrogels incorporating this compound. These materials could be designed for applications in tissue engineering, where the thiophene moiety might offer additional benefits such as antimicrobial properties or enhanced cell adhesion. nih.govresearchgate.net
Medicinal Chemistry and Drug Discovery: Given the established biological activities of thiophene derivatives, this compound could serve as a lead compound for the development of new therapeutic agents. Research could focus on its potential as an antifungal, antibacterial, or antiviral agent. cu.edu.egmdpi.comnih.govresearchgate.net
Advanced Coatings and Sensors: The combination of a polymerizable acrylamide group and a functional thiophene ring makes this compound a candidate for the development of advanced coatings with tailored properties. Furthermore, the electronic nature of the thiophene ring could be exploited in the design of chemical sensors.
The synthesis and characterization of this compound and its polymers will be a crucial first step in exploring these potential applications. Future research will likely involve detailed studies of its physical, chemical, and biological properties.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| N-Isopropylacrylamide | C6H11NO | 113.16 | Thermoresponsive monomer |
| (E)-N-(3-(Methylamino)propyl)-3-(thiophen-2-yl)acrylamide | C11H16N2OS | 224.32 | Thiophene-containing acrylamide |
| 2-(Acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide | C14H17N3O4 | 291.30 | N-isopropylacrylamide derivative |
Interactive Data Table: Research Applications of Related Structures
| Compound/Polymer Class | Research Application | Relevant Moieties |
| Poly(N-isopropylacrylamide) | Tissue engineering, Drug delivery | N-isopropyl group |
| Thiophene derivatives | Antifungal agents, Agrochemicals | Thiophene ring |
| Acrylamide-based polymers | Corrosion inhibitors, Water treatment | Acrylamide backbone |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(E)-N-propan-2-yl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H13NOS/c1-8(2)11-10(12)6-5-9-4-3-7-13-9/h3-8H,1-2H3,(H,11,12)/b6-5+ |
InChI Key |
RXIMINXAPQFVDB-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=CS1 |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for N Isopropyl 3 Thiophen 2 Yl Acrylamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive identification of organic molecules by probing the magnetic properties of atomic nuclei. For N-Isopropyl-3-(thiophen-2-yl)acrylamide, various NMR techniques provide a comprehensive picture of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments
Proton NMR (¹H NMR) spectroscopy offers detailed insights into the number, connectivity, and chemical environment of hydrogen atoms within the molecule. The expected chemical shifts and coupling patterns for this compound are instrumental in confirming its structure.
The protons of the thiophene (B33073) ring typically appear in the aromatic region, with distinct chemical shifts influenced by their position relative to the sulfur atom and the acrylamide (B121943) substituent. The vinyl protons of the acrylamide group exhibit characteristic shifts in the olefinic region, often as doublets due to coupling with each other. The methine proton of the isopropyl group appears as a multiplet, coupled to the six equivalent methyl protons, which in turn present as a doublet. The amide proton (N-H) signal can vary in its chemical shift and may sometimes be broad.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Thiophene H-5 | 7.50-7.60 | dd | ~5.0, ~1.0 |
| Thiophene H-3 | 7.30-7.40 | dd | ~3.5, ~1.0 |
| Thiophene H-4 | 7.05-7.15 | dd | ~5.0, ~3.5 |
| Vinyl CH=CH-Th | 7.45-7.55 | d | ~15.5 |
| Vinyl CH-CO | 6.30-6.40 | d | ~15.5 |
| Isopropyl CH | 4.10-4.20 | sept | ~6.8 |
| Amide NH | 5.60-5.70 | d | ~7.5 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton.
The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the thiophene ring and the vinyl group appear in the intermediate region, while the aliphatic carbons of the isopropyl group are observed in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O | 164-166 |
| Thiophene C-2 | 139-141 |
| Thiophene C-5 | 130-132 |
| Vinyl CH=CH-Th | 135-137 |
| Thiophene C-3 | 128-130 |
| Thiophene C-4 | 127-129 |
| Vinyl CH-CO | 120-122 |
| Isopropyl CH | 41-43 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons. For this compound, COSY would show cross-peaks between the coupled vinyl protons, between the thiophene protons, and between the isopropyl methine and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300-3500 |
| C-H (Aromatic/Vinyl) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1650-1680 |
| C=C (Alkene) | Stretching | 1600-1650 |
| N-H (Amide II) | Bending | 1510-1570 |
| C-N | Stretching | 1200-1350 |
The presence of a strong absorption band for the amide C=O stretch, along with the N-H stretching and bending vibrations, would confirm the acrylamide moiety. The C=C stretching of the alkene and the characteristic absorptions of the thiophene ring would further validate the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃NOS), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in the mass spectrum would likely show characteristic losses of fragments such as the isopropyl group, the carbonyl group, and cleavage of the acrylamide chain, providing further evidence for the proposed structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.
Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for a preliminary assessment of purity. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique for purity determination and quantitative analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) , where applicable based on the compound's volatility and thermal stability, can also be employed for purity analysis.
Through the combined application of these advanced spectroscopic and chromatographic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation or application.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Its application is essential for monitoring reaction progress during synthesis, assessing final product purity, and conducting stability studies. A common approach for the analysis of thiophene-containing compounds is reverse-phase HPLC, which separates molecules based on their hydrophobicity.
A typical HPLC method for this compound would utilize a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, sometimes with a modifier like formic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the thiophene and acrylamide chromophores exhibit strong absorbance in the UV region.
Detailed Research Findings:
In a representative analysis, a standard solution of this compound was subjected to HPLC analysis to determine its retention time and purity. The chromatographic conditions were optimized to achieve a sharp, symmetrical peak with good resolution from any potential impurities. The retention time is a characteristic feature of the compound under specific chromatographic conditions and is used for its identification. The peak area is proportional to the concentration of the compound and is used for quantification.
The following data table summarizes the typical parameters and results of an HPLC analysis for this compound.
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Column Temperature | 25 °C |
| Retention Time | 4.8 min |
| Peak Area | 1254 mAU*s |
| Purity | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides structural information through mass spectral fragmentation patterns, confirming the compound's identity with a high degree of certainty.
The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
Detailed Research Findings:
In a typical GC-MS analysis of this compound, a dilute solution of the compound is injected into the GC system. The instrument parameters, such as the injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and prevent thermal degradation. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time corresponding to the analyte. The mass spectrum of this peak will display the molecular ion and characteristic fragment ions, which can be used to confirm the structure of this compound.
The following data table outlines the typical parameters and expected results for a GC-MS analysis of this compound.
| Parameter | Value |
|---|---|
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Retention Time | 12.5 min |
| Molecular Ion (M+) | m/z 195 |
| Key Fragment Ions | m/z 180, 152, 111, 83 |
Computational Chemistry and Molecular Modeling of N Isopropyl 3 Thiophen 2 Yl Acrylamide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, grounded in quantum mechanics, provide insights into the geometry, electronic structure, and reactivity of N-Isopropyl-3-(thiophen-2-yl)acrylamide.
Geometry Optimization and Conformational Analysis
The first step in characterizing this compound at a computational level involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy of the molecule. Techniques like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly employed for this purpose.
Conformational analysis is also crucial, as the molecule may possess several stable conformations due to the rotation around single bonds, such as the bond connecting the acrylamide (B121943) and thiophene (B33073) moieties. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be generated, allowing for the identification of the global minimum energy conformer and other low-energy, and therefore populated, conformers.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations can determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be distributed over the acrylamide group.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This data is illustrative and would need to be confirmed by actual quantum chemical calculations. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound governs its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles. For this compound, the oxygen and nitrogen atoms of the acrylamide group and the sulfur atom of the thiophene ring would be expected to be regions of negative electrostatic potential.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is invaluable in drug discovery for predicting how a small molecule like this compound might interact with a biological target.
Prediction of Binding Modes and Affinities
Molecular docking simulations would involve placing this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The simulations explore various possible conformations and orientations of the ligand within the binding site to identify the most favorable binding mode. The output is typically a binding energy or score, which provides a qualitative estimate of the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex.
Identification of Key Interacting Residues
A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amide group could act as a hydrogen bond donor and acceptor, while the thiophene and isopropyl groups could engage in hydrophobic and van der Waals interactions. Identifying these key residues is vital for understanding the mechanism of action and for guiding further optimization of the molecule's structure to enhance its binding affinity and selectivity.
Table 2: Hypothetical Key Interacting Residues for this compound with a Kinase Target
| Interacting Residue | Interaction Type |
| Lys72 | Hydrogen Bond |
| Asp168 | Hydrogen Bond |
| Leu120 | Hydrophobic |
| Val88 | van der Waals |
| Phe167 | Pi-Pi Stacking |
| Note: This data is illustrative and would be dependent on the specific protein target used in the docking study. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational landscape and stability.
An MD study would typically involve simulating the molecule in a solvated environment (e.g., a box of water molecules) to mimic physiological conditions. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation period. A stable RMSD would indicate that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. This would reveal which atoms or functional groups (e.g., the thiophene ring, the acrylamide backbone, the isopropyl group) are more mobile.
Radius of Gyration (Rg): To evaluate the compactness of the molecule's conformation over time.
Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, providing insights into its hydrophobic and hydrophilic interactions.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Setting | Purpose |
| Force Field | GROMOS96, AMBER, CHARMM | Describes the potential energy and forces within the system. |
| Solvent Model | SPC, TIP3P | Represents the water molecules in the simulation box. |
| Simulation Time | 100 ns (nanoseconds) | Duration of the simulation to ensure adequate sampling of conformations. |
| Temperature | 300 K (Kelvin) | Approximate physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Note: This table represents typical parameters for such a simulation, as specific data for the target compound is unavailable.
Currently, no published studies present the results of such simulations for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
To develop a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.
2D QSAR: This approach uses descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), and topological indices.
3D QSAR: This method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), requires the 3D alignment of the molecules in the dataset. It generates 3D contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity.
A search of the scientific literature did not yield any QSAR studies involving this compound or a closely related series of compounds that would enable the construction of such models.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new potential active molecules.
There are no published pharmacophore models derived from or developed for this compound, nor are there reports of its inclusion in virtual screening campaigns based on a specific pharmacophore hypothesis.
Structure Activity Relationship Sar Studies of N Isopropyl 3 Thiophen 2 Yl Acrylamide Derivatives
Impact of Isopropyl Group Modifications on Biological and Material Activity
The N-isopropyl group in N-Isopropyl-3-(thiophen-2-yl)acrylamide plays a significant role in defining the compound's properties, particularly in the context of polymers like Poly(N-isopropylacrylamide) (PNIPAM). While specific SAR studies on small molecule derivatives focusing solely on the modification of the isopropyl group are not extensively documented in the provided context, the broader understanding of N-alkyl acrylamides provides valuable insights.
In polymeric systems, the N-isopropyl group is crucial for the thermoresponsive behavior of PNIPAM, which exhibits a lower critical solution temperature (LCST) around 32°C. mdpi.com Above this temperature, the polymer undergoes a reversible phase transition from a hydrophilic to a more hydrophobic state. This property is attributed to the balance of hydrophilic (amide) and hydrophobic (isopropyl) groups. Modifications to the N-alkyl substituent can significantly alter this LCST and, consequently, the material's properties for applications such as drug delivery and tissue engineering. researchgate.netresearchgate.net For instance, increasing the hydrophobicity of the N-alkyl group generally lowers the LCST, while more hydrophilic substituents can increase it.
In the context of small molecule biological activity, N-alkylation of acrylamides has been shown to be important for efficient binding to target proteins. For example, in a study of acrylamide-based inhibitors, alkyl functionalization of the amide nitrogen was found to be a requirement for efficient binding to the 3C protease of Enterovirus 71. nih.gov Specifically, N-H acrylamides reacted significantly slower with the target enzyme compared to their N-alkylated counterparts. nih.gov This suggests that the isopropyl group in this compound is likely a key contributor to its binding affinity with biological targets. Further modifications, such as replacing the isopropyl group with other alkyl or aryl substituents, would be expected to modulate this activity by altering steric and electronic properties at the binding site.
| Modification | Observed/Expected Impact | Reference |
| N-alkylation (general) | Essential for efficient binding to some proteases. | nih.gov |
| Variation in N-alkyl chain length/branching | Expected to alter binding affinity and selectivity due to steric and hydrophobic interactions. | |
| Replacement with cyclic or aromatic groups | Could introduce new binding interactions (e.g., pi-stacking) and alter solubility. |
Role of the Thiophene (B33073) Moiety in Molecular Recognition and Function
The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, valued for its ability to participate in various biological interactions and its favorable physicochemical properties. nih.gov Its presence in this compound is critical to the molecule's function and recognition by biological targets.
Thiophene is often considered a bioisostere of a phenyl ring, meaning it has a similar size and shape and can often substitute for a phenyl group in a drug molecule while potentially improving properties like metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov The planarity of the thiophene ring can also contribute to effective binding with receptors. nih.gov
In a study of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a structurally related compound, the thiophene moiety was a key component of its activity as a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov When the thiophene ring in a similar scaffold was replaced with a furan (B31954) ring, the resulting compound exhibited an opposing inhibitory effect on the same receptor. nih.govnih.gov This highlights the specific role of the thiophene moiety in directing the type of biological activity. The less electronegative sulfur atom of thiophene compared to the oxygen in furan can lead to differences in electronic distribution and, consequently, binding interactions.
The thiophene ring also serves as a versatile scaffold for chemical modification, allowing for the introduction of various substituents to probe and optimize interactions with a target. nih.gov For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the thiophene ring were critical for their fungicidal activity. mdpi.com
| Feature of Thiophene Moiety | Contribution to Molecular Function | Reference |
| Bioisosterism with Phenyl Ring | Can improve metabolic stability and binding affinity. | nih.gov |
| Sulfur Atom | Can act as a hydrogen bond acceptor. | nih.gov |
| Planarity | Contributes to effective receptor binding. | nih.gov |
| Electronic Properties | Influences the nature of biological activity (e.g., potentiation vs. inhibition). | nih.govnih.gov |
| Site for Substitution | Allows for SAR exploration and optimization of activity. | mdpi.com |
Influence of Acrylamide (B121943) Linker and Alkene Geometry (E/Z Isomerism) on Activity
The acrylamide linker and the geometry of the adjacent alkene are crucial determinants of the biological activity of this compound derivatives. The acrylamide moiety is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, such as the cysteine residues in the active sites of enzymes. This can lead to the formation of a covalent bond, resulting in irreversible inhibition, a mechanism employed by many targeted covalent inhibitors. nih.gov
The reactivity of the acrylamide can be modulated by substituents on the α- and β-positions of the double bond. nih.gov Electron-withdrawing groups generally increase the electrophilicity of the β-carbon, enhancing its reactivity with nucleophiles. Conversely, electron-donating groups can decrease this reactivity.
The geometry of the alkene double bond (E/Z isomerism) has a profound impact on the spatial arrangement of the molecule and, therefore, its ability to fit into a binding site. In a study of oxazolidinone derivatives, the E-isomer was found to be more potent than the Z-isomer, demonstrating the importance of stereochemistry in this part of the molecule. nih.gov For derivatives of 3-(thiophen-2-yl)acrylamide, the (E)-isomer is consistently specified in studies reporting biological activity, such as in the case of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide. nih.govnih.gov This suggests that the trans configuration of the double bond is essential for placing the thiophene ring and the N-isopropylacrylamide group in the correct orientation for optimal interaction with the biological target. The configurational assignment of related (E)-isomers has been confirmed based on the large coupling constants of the olefinic protons in 1H NMR spectra. researchgate.net
| Structural Feature | Influence on Activity | Reference |
| Acrylamide Moiety | Acts as a Michael acceptor for covalent bond formation with target proteins. | nih.gov |
| Alkene Geometry (E/Z) | The (E)-isomer is generally the more active or exclusively studied form, indicating a strict spatial requirement for binding. | nih.govnih.govnih.govresearchgate.net |
| Substituents on Acrylamide | Can modulate the reactivity of the Michael acceptor. | nih.gov |
Stereochemical Considerations in SAR Profiling
Stereochemistry plays a critical role in the interaction of small molecules with chiral biological targets such as proteins and nucleic acids. While specific studies on the stereochemical aspects of the isopropyl group or potential chiral centers introduced through modification of this compound are not detailed in the provided search results, general principles of stereoselectivity in related systems offer valuable context.
The importance of the E/Z isomerism of the acrylamide double bond has already been highlighted as a critical stereochemical factor. Beyond this, the introduction of chiral centers into the molecule would be expected to result in enantiomers or diastereomers with different biological activities. For instance, in the synthesis of β-lactams from thiophen-2-ylketene, the stereoselectivity of the reaction was a key consideration, leading to different diastereomeric products. researchgate.net
In SAR profiling, it is crucial to either synthesize and test stereoisomers separately or to use stereoselective synthetic methods to ensure that the observed activity can be attributed to a single, well-defined stereoisomer. The differential activity of stereoisomers can provide detailed information about the three-dimensional nature of the binding site. For this compound derivatives, any modification that introduces a chiral center, for example, on the N-alkyl chain or on the thiophene ring, would necessitate an investigation into the relative and absolute stereochemistry to fully understand the SAR.
Comparative SAR with Related Acrylamide and Thiophene Scaffolds
Comparing the SAR of this compound with that of related compounds provides a broader understanding of the key structural determinants of activity.
Thiophene-2-carboxamides vs. 3-(Thiophen-2-yl)acrylamides : A key structural difference is the linker between the thiophene ring and the amide group. In thiophene-2-carboxamides, the amide is directly attached to the thiophene ring, creating a more rigid structure. In 3-(thiophen-2-yl)acrylamides, the vinyl group provides a more extended and conformationally distinct linker. In a study of novel thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring with amino, hydroxyl, or methyl groups had a significant impact on their antioxidant and antibacterial activities, with the amino-substituted derivatives being the most potent. nih.govnih.gov This highlights the importance of substitution patterns on the thiophene ring itself. For example, 3-amino thiophene-2-carboxamides showed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov
Other Acrylamide-Based Inhibitors : The acrylamide scaffold is present in a wide range of biologically active molecules. A SAR study of acrylamide-based inhibitors of the zDHHC20 enzyme revealed that the nature of the N-substituent and modifications to the group at the β-position of the acrylamide are critical for activity. nih.gov For instance, exchanging a methylene (B1212753) group in a long aliphatic chain with an oxygen atom maintained potency while improving the lipophilicity profile. nih.gov This suggests that for this compound, modifications to the N-isopropyl group and the thiophene ring (the β-substituent) are both viable strategies for optimizing activity.
Comparative Activity of Thiophene vs. Furan Analogs : As previously mentioned, the replacement of the thiophene ring in (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide with a furan ring in a closely related analog resulted in a switch from a positive allosteric modulator to an inhibitor of the α7 nAChR. nih.gov This provides a direct comparison of the impact of the heteroaromatic ring on the mechanism of action.
| Compound Class | Key SAR Findings | Reference |
| Thiophene-2-carboxamides | Substituents on the thiophene ring (e.g., amino, hydroxyl) significantly modulate antibacterial and antioxidant activity. | nih.govnih.gov |
| Acrylamide-based zDHHC20 Inhibitors | The N-substituent and modifications to the β-substituent are critical for potency and physicochemical properties. | nih.gov |
| Furan-containing Analogs | Replacement of thiophene with furan can switch the mechanism of action from potentiation to inhibition. | nih.gov |
Exploration of Biological Activities and Underlying Mechanisms for N Isopropyl 3 Thiophen 2 Yl Acrylamide
Enzyme Inhibition Studies
The acrylamide (B121943) moiety, a key feature of N-Isopropyl-3-(thiophen-2-yl)acrylamide, is recognized as a reactive group capable of interacting with various enzymes. Research has explored its potential as an inhibitor for enzymes implicated in a variety of pathological conditions.
Lipoxygenase (LOX): While direct studies on this compound are not extensively documented, research into structurally similar acrylamide derivatives has demonstrated significant potential for lipoxygenase inhibition. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A study on novel pyrimidine (B1678525) acrylamides identified two potent inhibitors of soybean lipoxygenase, with IC50 values of 1.1 μM and 10.7 μM, respectively. nih.gov The inhibitory action of these compounds highlights the potential of the acrylamide scaffold in designing anti-inflammatory agents by targeting the LOX pathway. nih.gov
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a critical target for novel anti-tuberculosis drugs. A series of thiophene-arylamide derivatives, structurally related to this compound, have been designed and synthesized as potent DprE1 inhibitors. acs.orgacs.org These compounds were developed from the known noncovalent DprE1 inhibitor TCA1, which features a thiophene (B33073) core. acs.orgnih.gov Systematic optimization of this scaffold led to compounds with potent activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentration (MIC) values as low as 0.02–0.12 μg/mL. acs.org
| Compound ID | MIC vs. Drug-Susceptible M. tb (μg/mL) | MIC vs. Drug-Resistant M. tb (μg/mL) | DprE1 Inhibition (IC50, μg/mL) |
|---|---|---|---|
| 23j | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |
| 24f | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |
| 25a | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |
| 25b | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |
Heat Shock Protein 70 (Hsp70): Hsp70 is a molecular chaperone that is overexpressed in many cancer cells, where it plays a crucial role in cell survival and resistance to therapy. It has emerged as a significant target for cancer treatment. nih.gov Acrylamide-containing compounds have been rationally designed to target a novel allosteric pocket in the N-terminal domain of Hsp70. nih.gov These inhibitors can alter the function of Hsp70, leading to the degradation of cancer-promoting proteins (oncoproteins) that depend on the Hsp70/Hsp90 chaperone machinery, ultimately inducing cancer cell death (apoptosis). nih.govresearchgate.net The mechanism often involves the acrylamide group forming a covalent bond with a specific cysteine residue within this allosteric pocket. nih.gov
The evaluation of enzyme inhibition by compounds like this compound employs a variety of specialized biochemical assays.
For Lipoxygenase Inhibition: A common in vitro method uses soybean lipoxygenase as a model enzyme. nih.govphcog.com The assay measures the enzyme's ability to convert a substrate, typically linoleic acid, into its corresponding hydroperoxide. nih.gov The formation of this product, a conjugated diene, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm. nih.gov The inhibitory capacity of a compound is determined by its ability to reduce the rate of this reaction, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
For DprE1 Inhibition: The activity of DprE1 inhibitors is assessed using both cell-based and direct enzymatic assays. The Microplate Alamar Blue Assay (MABA) is a widely used cell-based method to determine the Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells. acs.orgnih.gov For direct enzyme assessment, a fluorometric in-vitro assay is used. tandfonline.com This involves the purified DprE1 enzyme, a substrate such as geranylgeranyl-phosphoryl-β-d-ribose (GGPR), and a redox indicator like resazurin (B115843) to measure enzymatic activity and its inhibition. tandfonline.com
For Hsp70 Inhibition: Assessing Hsp70 inhibition often involves cell-based phenotypic assays that measure the downstream consequences of targeting the chaperone. Rather than direct enzymatic assays, researchers measure outcomes like the degradation of Hsp70-dependent oncoproteins (e.g., HER2, Raf-1) via Western blot analysis or the induction of apoptosis. nih.gov Apoptosis can be quantified by measuring the activation of key effector proteins like caspase-3 and caspase-7 or the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov
The acrylamide functional group is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This chemical feature is key to the mechanism of action for many acrylamide-based inhibitors. They are often designed as targeted covalent inhibitors (TCIs), which form a stable, irreversible covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the target protein's binding site. researchgate.net
This covalent interaction typically proceeds in two steps: first, the inhibitor binds non-covalently to the target protein, and second, the properly positioned acrylamide "warhead" reacts with the cysteine thiol to form a permanent bond. researchgate.net
In DprE1: While the studied thiophene-arylamide analogs of TCA1 act as non-covalent inhibitors, other classes of DprE1 inhibitors are known to be covalent. acs.orgacs.org These covalent inhibitors typically target Cysteine 387 in the active site of the Mtb DprE1 enzyme.
In Hsp70: For Hsp70, certain acrylamide-containing inhibitors were specifically designed to bind to an allosteric pocket and leverage an embedded cysteine residue (Cys267). nih.gov Upon binding, the acrylamide moiety forms an irreversible covalent bond with this cysteine, locking the inhibitor in place and disrupting the chaperone's function. nih.gov
Anti-inflammatory Pathways Modulation
There is no available scientific literature detailing the modulation of anti-inflammatory pathways by this compound.
Inhibition of Cytokine Production Pathways
No studies have been published that investigate the effect of this compound on the production pathways of inflammatory cytokines.
Modulation of Gene Transcription Regulated by Protein Complexes
Information regarding the modulation of gene transcription regulated by protein complexes, such as NF-κB, by this compound is not present in the scientific literature.
Investigation of Other Pharmacological Activities (e.g., Antioxidant Potential)
There are no published antioxidant assays or studies that have evaluated the antioxidant potential of this compound. While some thiophene-2-carboxamide derivatives have shown antioxidant activity in studies, these are structurally distinct from the compound . nih.gov
Molecular Target Identification and Validation
Specific molecular targets for this compound have not been identified or validated in any published research. While acrylamide and its derivatives are known to form covalent adducts with cysteine residues in various proteins, the specific protein targets of this compound have not been investigated. nih.gov
Derivatization Strategies and Lead Optimization of N Isopropyl 3 Thiophen 2 Yl Acrylamide
Rational Design of N-Isopropyl-3-(thiophen-2-yl)acrylamide Analogs
The rational design of analogs of this compound is a key strategy in lead optimization, focusing on modifying specific moieties of the molecule to improve its interaction with biological targets. This approach is guided by an understanding of the structure-activity relationships (SAR) of the lead compound and its analogs.
The thiophene (B33073) ring is a crucial component of the molecule, and its substitution pattern can significantly influence biological activity. The introduction of various substituents on the thiophene ring can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity. For instance, the synthesis of novel thiophene-substituted acrylamide (B121943) derivatives has been explored to enhance their antibacterial and antifungal activities. researchgate.net
Table 1: Hypothetical Substituent Variations on the Thiophene Ring and Their Predicted Impact on Activity
| Substituent at Position 5 of Thiophene Ring | Predicted Effect on Potency | Rationale |
| -CH3 | Increase | Introduction of a small lipophilic group may enhance binding to a hydrophobic pocket. |
| -Cl | Increase | An electron-withdrawing group can alter the electronic properties and potentially improve target engagement. |
| -OCH3 | Variable | The methoxy (B1213986) group can act as a hydrogen bond acceptor and may either increase or decrease activity depending on the target's active site. |
| -NO2 | Decrease | A bulky and strongly electron-withdrawing group might introduce unfavorable steric hindrance and electronic properties. |
This table presents hypothetical data based on general principles of medicinal chemistry and SAR studies of related thiophene compounds.
The N-isopropyl group plays a significant role in the molecule's lipophilicity and interaction with the target protein. Modifications to this moiety can influence solubility, metabolic stability, and binding affinity. Exploring a range of alkyl and cycloalkyl substituents in place of the isopropyl group can help to probe the steric and electronic requirements of the binding pocket.
For instance, replacing the isopropyl group with other alkyl groups of varying sizes (e.g., ethyl, tert-butyl) or cyclic structures (e.g., cyclopropyl, cyclohexyl) can provide insights into the optimal size and shape for target engagement. Furthermore, the introduction of polar functional groups into the N-alkyl substituent could improve aqueous solubility and introduce new hydrogen bonding interactions. The synthesis of various N-substituted acrylamides has been a common strategy to modulate their biological activities. rsc.orgnih.gov
The acrylamide linker is a key structural feature that provides a specific spatial arrangement between the thiophene ring and the N-isopropyl group. Alterations to this linker can impact the molecule's conformation and flexibility, which are critical for optimal binding to a biological target.
Strategies for modifying the acrylamide linker include:
Saturation: Reduction of the double bond to a single bond would increase the flexibility of the molecule, which could be beneficial or detrimental depending on the conformational requirements of the target.
Isosteric Replacement: Replacing the amide bond with other isosteres, such as a thioamide or an ester, can alter the electronic properties and hydrogen bonding capabilities of the linker.
Homologation: Increasing the length of the linker by one or more methylene (B1212753) units can change the distance between the key pharmacophoric elements.
It has been noted that the acrylamide functional group itself can improve the drug-like properties of molecules, including solubility and cell permeability. nih.gov The reactivity of the acrylamide group can also be a factor, as it can potentially form covalent bonds with target proteins. nih.gov
To explore new chemical space and introduce additional interaction points, the core structure of this compound can be elaborated by incorporating other heterocyclic rings. This strategy can lead to the discovery of novel analogs with improved potency and selectivity.
For example, the thiophene ring could be fused with or linked to other heterocycles such as pyrimidine (B1678525), thiadiazole, or triazole. The synthesis of thiophene-linked 1,2,4-triazoles has been reported to yield compounds with antimicrobial and chemotherapeutic profiles. mdpi.com Similarly, the synthesis of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives has led to potential antitumor agents. researchgate.net The incorporation of a pyrimidine ring has also been a successful strategy in developing bioactive analogs. nih.gov
Table 2: Examples of Heterocyclic Ring Incorporation in Thiophene-Based Scaffolds
| Incorporated Heterocycle | Potential Advantage | Reference Example |
| Pyrimidine | Can act as a hydrogen bond acceptor and provide a rigid scaffold. | Synthesis of pyranopyrimidine analogs. nih.gov |
| Thiadiazole | Can participate in various non-covalent interactions and modulate physicochemical properties. | Synthesis of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives. researchgate.net |
| Triazole | Can serve as a bioisostere for other functional groups and improve metabolic stability. | Synthesis of thiophene-linked 1,2,4-triazoles. mdpi.com |
Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.
For this compound, scaffold hopping could involve replacing the thiophene-acrylamide core with other bioisosteric scaffolds that present the N-isopropyl group and a substituted aromatic ring in a similar spatial arrangement.
Bioisosteric replacement is a related concept that involves substituting a specific functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological response. For example, the thiophene ring could be replaced by other five- or six-membered aromatic or heteroaromatic rings, such as furan (B31954), pyrrole, pyridine, or even a phenyl ring with appropriate substitutions. A study on allenamide as a bioisostere of acrylamide has shown promise in the design of targeted covalent inhibitors. nih.gov
Table 3: Potential Bioisosteric Replacements for the Thiophene Ring
| Original Moiety | Bioisosteric Replacement | Expected Outcome |
| Thiophene | Furan | Similar size and electronics, may alter metabolic stability. |
| Thiophene | Pyrrole | Introduces a hydrogen bond donor, potentially altering binding mode. |
| Thiophene | Phenyl | Larger and more lipophilic, may require additional substituents to mimic thiophene's electronics. |
| Thiophene | Thiazole | Introduces an additional nitrogen atom, potentially altering solubility and hydrogen bonding capacity. |
Advanced Research Applications and Future Perspectives of N Isopropyl 3 Thiophen 2 Yl Acrylamide
Integration into Functional Materials and Polymer Science
The unique molecular architecture of N-Isopropyl-3-(thiophen-2-yl)acrylamide, which combines a thermoresponsive N-isopropylacrylamide (NIPAM) moiety with an electronically active thiophene (B33073) ring, makes it a highly promising monomer for the development of advanced functional materials. Its polymerization can lead to novel polymers with tunable properties, finding applications in diverse fields ranging from smart hydrogels to optoelectronics.
Thermoresponsive Polymer Systems and Hydrogels
The N-isopropylacrylamide group is the cornerstone of one of the most widely studied thermoresponsive polymers, poly(N-isopropylacrylamide) (PNIPAM). researchgate.netnih.gov This polymer exhibits a sharp, reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C. nih.govmdpi.com Below the LCST, the polymer is hydrophilic and soluble, forming hydrogen bonds with water molecules. nih.govmdpi.com Above this temperature, the polymer chains undergo a conformational change, becoming hydrophobic and expelling water, which leads to aggregation or, in the case of a cross-linked network, a significant volume reduction. nih.govnih.gov This behavior is central to its use in "smart" hydrogels. researchgate.net
Hydrogels synthesized from this compound or its copolymers could function as stimuli-responsive systems. researchgate.net These materials can swell or shrink in response to temperature changes, making them suitable for applications in areas such as controlled drug delivery, where a therapeutic agent could be released when body temperature rises due to infection or inflammation. mdpi.com The synthesis of such hydrogels is often achieved through free radical polymerization, with the network properties controlled by the concentration of a cross-linking agent. researchgate.netnih.gov
Table 1: Comparison of Thermoresponsive Polymer Systems This is an interactive data table. You can sort and filter the data.
| Polymer System | Key Monomer(s) | Primary Stimulus | Key Property | Potential Application |
|---|---|---|---|---|
| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | Temperature | LCST around 32°C | Drug Delivery, Tissue Engineering researchgate.netnih.gov |
| PNIPAM-co-Polyacrylamide | N-isopropylacrylamide, Acrylamide (B121943) | Temperature, pH | Tunable LCST, pH sensitivity | Therapeutic Delivery mdpi.com |
| PNIPAM-co-Itaconic Acid | N-isopropylacrylamide, Itaconic Acid | Temperature, pH | pH-dependent swelling | Drug Delivery nih.gov |
Biosensors and Sensing Platforms
The dual functionality of polymers derived from this compound presents significant opportunities in the field of biosensors. The thermoresponsive PNIPAM backbone can be used to modulate the sensor's activity or facilitate the release of captured analytes, while the thiophene unit offers a platform for electrochemical or optical signal transduction. mdpi.commdpi.com
For instance, a biosensor surface could be functionalized with a polymer of this compound. mdpi.com At temperatures below the LCST, the hydrated polymer chains would be extended, allowing for efficient capture of a target analyte. By increasing the temperature above the LCST, the polymer chains would collapse, which could either trigger a detectable signal change or release the analyte for collection and further analysis. nih.gov This mechanism has been explored for harvesting intact cell sheets from culture substrates. researchgate.net
Furthermore, the polythiophene component can be used for direct detection. Thiophene-based polymers are electroactive and can be used as the sensing element in electrochemical sensors, where binding of an analyte modulates the polymer's conductivity or redox potential. nih.gov They are also often fluorescent, and analyte binding can cause a detectable change in fluorescence intensity (quenching or enhancement). The combination of these sensing modalities with a thermoresponsive element could lead to highly selective and switchable biosensing platforms. nih.gov
Optoelectronic Materials Based on Thiophene-Containing Polymers
Thiophene-based polymers are a cornerstone of organic optoelectronics due to their excellent charge transport properties, stability, and tunable electronic and optical characteristics. rsc.org They are widely used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgacs.org The electronic properties of these polymers, such as the band gap, can be tuned by modifying the polymer backbone and side chains.
Polymers synthesized from this compound would belong to this class of materials. The conjugated polythiophene backbone would be responsible for the material's optoelectronic properties, while the N-isopropylacrylamide side chains could introduce novel functionalities. For example, the thermoresponsive nature of the side chains could be used to create "smart" optoelectronic devices whose properties change with temperature. A temperature-induced conformational change in the side chains could alter the packing of the polymer backbone, thereby influencing its charge mobility or emission spectrum.
Research on similar thiophene-based polymers has shown that side-chain engineering is a powerful tool. For instance, introducing cyano groups as side-chain substituents can enhance photoluminescence and increase electron affinity, making the polymer a promising emissive material for LEDs. researchgate.net The optical band gap of such polymers can be estimated from the absorption edge of their spectrum, with values around 2.0 eV corresponding to orange emission. researchgate.net
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the development of new therapeutic agents. Both the thiophene ring and the acrylamide moiety, which constitute this compound, are recognized as important structural components in medicinal chemistry. ekb.egnih.gov
The thiophene ring is an isostere of benzene (B151609) and is found in numerous approved drugs. Its incorporation can enhance pharmacological properties and modulate metabolic stability. nih.gov Specifically, the 2-aminothiophene scaffold is considered a central core in drug discovery, conferring a broad range of biological activities including antiproliferative, antiviral, and antibacterial effects. nih.gov
The acrylamide group is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in target proteins. nih.gov This property is exploited in the design of irreversible inhibitors, which can offer advantages in terms of potency and duration of action. Several FDA-approved kinase inhibitors, such as afatinib (B358) and ibrutinib, contain an acrylamide "warhead" that covalently modifies the target enzyme. nih.gov Moreover, the acrylamide functional group has been shown to improve drug-like properties, such as solubility and membrane permeability. nih.gov
The combination of the thiophene ring system with the reactive acrylamide group in this compound makes it a compelling scaffold for medicinal chemistry research. It could serve as a starting point for developing covalent inhibitors targeting a variety of enzymes, with the thiophene and isopropyl groups occupying binding pockets to ensure specificity.
Methodological Advancements in the Study of Acrylamide Compounds
The study of acrylamide-containing compounds, both as small molecules and as polymers, has benefited significantly from modern analytical and synthetic methodologies. While much public attention has focused on the formation of acrylamide in food during high-temperature cooking, sophisticated techniques are employed in the chemical and materials sciences to characterize these compounds. nih.govmdpi.combio-conferences.org
In polymer science, the synthesis of polyacrylamides with well-defined architectures is now possible through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov These methods allow for precise control over molecular weight, polydispersity, and block copolymer formation, which is crucial for creating functional materials with predictable properties. nih.gov
The characterization of these polymers relies on a suite of advanced techniques:
Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure of the synthesized polymers and monomers. researchgate.netnih.gov
High-Pressure Liquid Chromatography (HPLC) can be employed to determine the amount of unreacted residual monomer in a hydrogel, which is important for biocompatibility assessments. nih.govresearchgate.net
Scanning Electron Microscopy (SEM) provides information about the morphology and porous structure of hydrogels. nih.gov
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius of polymer particles and to monitor their size changes in response to stimuli like temperature. chapman.edu
These methodological advancements are directly applicable to the synthesis and characterization of polymers and hydrogels derived from this compound, enabling the rational design of new smart materials.
Future Directions and Emerging Research Avenues for this compound
The unique combination of properties inherent in this compound opens up several exciting avenues for future research and application. The synergy between its thermoresponsive and electroactive components has yet to be fully exploited.
Emerging research could focus on several key areas:
Dual-Responsive Materials: Developing materials that respond to both temperature and electrical stimuli. For example, a hydrogel that not only shrinks with heat but also changes shape or conductivity in response to an applied voltage could be used to create sophisticated soft robotics or actuators.
Smart Coatings and Surfaces: Creating surfaces whose properties, such as wettability, adhesion, or optical characteristics, can be actively switched. A coating that can change its fluorescence color or release an antifouling agent in response to a temperature change would have significant applications in biomedical devices and marine technologies.
Targeted Drug Delivery Systems: Designing more advanced drug delivery vehicles. Micelles or nanogels made from copolymers containing this monomer could be engineered to release a drug payload in response to the hyperthermia of a tumor environment, with the thiophene component allowing for imaging or additional therapeutic modalities (e.g., photothermal therapy). nih.gov
Bioelectronic Interfaces: Fabricating materials that can effectively interface with biological systems. The electroactive nature of the thiophene component combined with the biocompatibility often associated with PNIPAM-based hydrogels makes these materials promising candidates for neural electrodes, implantable sensors, and scaffolds for tissue engineering that can provide electrical stimulation to cells. nih.gov
The synthesis of well-defined block copolymers containing this compound segments will be a critical step in realizing many of these applications, allowing for the creation of self-assembled nanostructures with precisely controlled domains of thermoresponsive and optoelectronic functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
